molecular formula C21H24N6O2 B6583518 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole CAS No. 1251610-10-2

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole

Cat. No. B6583518
CAS RN: 1251610-10-2
M. Wt: 392.5 g/mol
InChI Key: QLPVZQWZMMNKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole (MPCI) is an indole compound, a type of heterocyclic organic compound that is composed of a five-membered ring containing two nitrogen atoms. MPCI is a potential therapeutic agent that has been investigated for its potential use in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole has been studied in a variety of scientific research applications. It has been investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. In particular, it has been studied for its potential to inhibit the growth of tumor cells, reduce inflammation, and protect nerve cells from damage. It has also been studied for its potential to reduce the risk of cardiovascular disease, improve cognitive function, and reduce the risk of stroke.

Mechanism of Action

The exact mechanism of action of 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole is not yet fully understood. However, it is believed to act through a variety of mechanisms. It is thought to interact with various receptors, enzymes, and other proteins to modulate cell signaling pathways. It is also believed to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis, as well as those involved in inflammation and oxidative stress. It has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling pathways. In addition, it has been shown to have an effect on the expression of various neurotransmitters and hormones, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole. These include further research into its potential therapeutic effects in cancer, inflammation, and neurodegenerative disorders. Additionally, further research into its mechanism of action and potential side effects is needed. Other potential future directions include the development of improved synthesis methods and the development of more effective delivery systems.

Synthesis Methods

3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole can be synthesized using a variety of methods. One method involves the reaction of a pyridazinone derivative with a morpholine derivative in the presence of a base. This reaction is followed by a cyclization reaction with an aldehyde or ketone to form the desired indole ring. Other methods of synthesis involve the use of aryl halides, organometallic reagents, and nucleophilic substitution reactions.

properties

IUPAC Name

1H-indol-3-yl-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-21(17-15-22-18-4-2-1-3-16(17)18)27-9-7-25(8-10-27)19-5-6-20(24-23-19)26-11-13-29-14-12-26/h1-6,15,22H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVZQWZMMNKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.